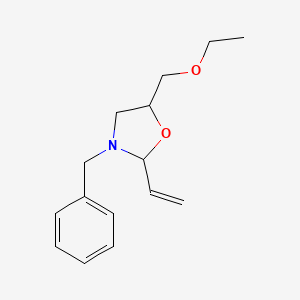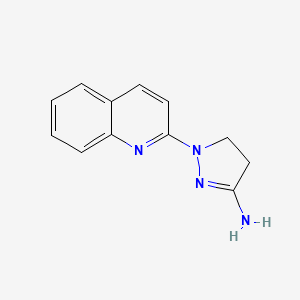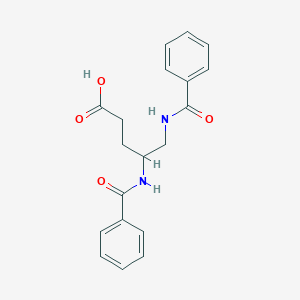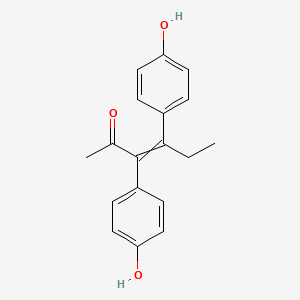![molecular formula C5H10NO4P B14376258 Dimethyl [(cyanomethoxy)methyl]phosphonate CAS No. 90212-95-6](/img/structure/B14376258.png)
Dimethyl [(cyanomethoxy)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(cyanomethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C₅H₁₀NO₄P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is primarily used as a flame retardant and in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [(cyanomethoxy)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also involve purification steps to remove any impurities and ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(cyanomethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates, which have applications in different chemical processes and industries.
Applications De Recherche Scientifique
Dimethyl [(cyanomethoxy)methyl]phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications.
Mécanisme D'action
The mechanism of action of dimethyl [(cyanomethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an alkylating agent, modifying the structure and function of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to dimethyl [(cyanomethoxy)methyl]phosphonate include:
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Trimethyl phosphite
Uniqueness
This compound is unique due to its specific chemical structure, which includes a cyanomethoxy group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
90212-95-6 |
|---|---|
Formule moléculaire |
C5H10NO4P |
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
2-(dimethoxyphosphorylmethoxy)acetonitrile |
InChI |
InChI=1S/C5H10NO4P/c1-8-11(7,9-2)5-10-4-3-6/h4-5H2,1-2H3 |
Clé InChI |
ODXQOKNYKLWPKD-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(COCC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)


